molecular formula C19H22N2O2 B1174185 Triethanolamine dilauryl phosphate CAS No. 15827-29-9

Triethanolamine dilauryl phosphate

Cat. No.: B1174185
CAS No.: 15827-29-9
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Description

Historical Development and Evolution of Research on Related Amphiphilic Compounds

Amphiphilic compounds, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, have been a subject of scientific inquiry for over a century. youtube.comnih.gov Their ability to self-assemble into structures like micelles and bilayers is fundamental to their function as surfactants, detergents, and the primary components of cell membranes. youtube.comnih.gov

The study of such molecules gained significant momentum with the investigation of soaps and detergents. youtube.com These early studies laid the groundwork for understanding how the balance between the hydrophilic head and the hydrophobic tail dictates the molecule's behavior in aqueous solutions. nih.gov

In the latter half of the 20th century, research expanded to include synthetic amphiphiles with diverse chemical structures, including organophosphate esters. The development of "gemini surfactants," which have two hydrophilic head groups and two hydrophobic tails, represented a significant advancement in surfactant chemistry, offering enhanced surface activity and self-assembly properties. google.comnih.gov

The investigation into the origins of life has also fueled research into amphiphilic compounds. Scientists have explored how simple amphiphilic molecules, potentially delivered to early Earth by meteorites or formed through prebiotic chemical processes, could have self-assembled into the first primitive cell membranes. google.com

Current Research Trajectories and Academic Significance

Current research on amphiphilic organophosphate esters like triethanolamine (B1662121) dilauryl phosphate (B84403) is largely driven by their application as surfactants in various industrial and consumer products. A key area of investigation is the development of more effective and environmentally benign surfactant systems.

One notable application of triethanolamine dilauryl phosphate is in detergent compositions. google.com Research in this area focuses on optimizing formulations to improve foaming properties, low-temperature stability, and mildness to the skin and hair, while maintaining effective cleaning performance. google.com Patents describe the use of this compound in combination with other surfactants to achieve these desired characteristics in shampoos and other personal care products. google.com

Furthermore, the broader class of triethanolamine phosphate esters is being explored for its utility as corrosion inhibitors, emulsifiers, and stabilizers in industrial applications such as metalworking fluids. chempedia.infogoogle.comzslubes.com The ability of these compounds to form protective films on metal surfaces is a significant area of research.

The academic significance of these compounds lies in their multifunctional nature, combining the properties of a surfactant, emulsifier, and corrosion inhibitor. chempedia.infogoogle.com The study of their self-assembly in solution and their interactions at interfaces contributes to the fundamental understanding of colloid and surface science.

Interactive Table: Research Findings on Related Organophosphate Esters

Research FocusKey Findings
Detergent FormulationsThis compound is used in shampoo formulations to improve foaming and conditioning effects. google.com
Corrosion InhibitionTriethanolamine phosphate esters form protective films on metal surfaces, inhibiting corrosion. google.com
Surfactant PropertiesPhosphate esters of fatty alcohols are effective emulsifiers and wetting agents with good stability over a wide pH range. ataman-kimya.com
Environmental FateOrganophosphate esters are now widespread in the environment, and their persistence and potential for long-range transport are under investigation. uri.edunih.gov

Properties

CAS No.

15827-29-9

Molecular Formula

C19H22N2O2

Origin of Product

United States

Synthetic Pathways and Methodologies for Triethanolamine Dilauryl Phosphate

Precursor Chemistry and Reactant Characteristics

The formation of Triethanolamine (B1662121) Dilauryl Phosphate (B84403) is fundamentally dependent on the properties of its three core precursors: triethanolamine, a lauric acid derivative, and a phosphorylating agent.

Triethanolamine, systematically named 2,2′,2′′-Nitrilotri(ethan-1-ol), is a viscous, colorless organic chemical compound that functions as both a tertiary amine and a triol, a molecule with three hydroxyl (-OH) groups. wikipedia.orgnih.gov Its bifunctional nature, possessing a nucleophilic amine center and polar hydroxyl groups, makes it a versatile reactant in chemical synthesis. bdmaee.net

Industrially, TEA is produced through the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.orgchemicalbook.com The process also yields monoethanolamine (MEA) and diethanolamine (B148213) (DEA), and the ratio of these products can be controlled by adjusting the stoichiometry of the reactants. wikipedia.orggoogle.com As a weak base, TEA can neutralize acids to form salts and is used to adjust and buffer pH. wikipedia.orgbdmaee.net In the context of synthesis, it acts as a facilitator or catalyst in esterification, amidation, and condensation reactions. bdmaee.net Its tertiary amine structure is crucial for its role in catalytic processes, such as the etherification of phosphoric acid. nih.gov

Table 1: Properties of Triethanolamine (TEA)

Property Value
IUPAC Name 2,2′,2′′-Nitrilotri(ethan-1-ol)
Chemical Formula N(CH₂CH₂OH)₃
Molar Mass 149.19 g/mol nih.gov
Appearance Colorless, viscous liquid wikipedia.org

Lauric acid, a saturated fatty acid with a 12-carbon atom chain, is the source of the "lauryl" groups in the target molecule. In the synthesis of esters, lauric acid itself or its more reactive derivatives, such as lauroyl chloride or methyl laurate, are used. These derivatives readily undergo esterification, a chemical reaction that forms an ester as the main product. researchgate.netgoogle.com

Esterification reactions involving lauric acid are fundamental to the production of surfactants and biodiesel. google.comacs.org For instance, the reaction of lauric acid with an alcohol (in this case, the hydroxyl groups of triethanolamine) forms a laurate ester. The efficiency and yield of this reaction are often enhanced by controlling parameters such as temperature, molar ratio of reactants, and the use of catalysts. acs.orgnih.gov In the synthesis of triethanolamine dilauryl phosphate, two of the three hydroxyl groups on the TEA molecule are esterified by lauric acid derivatives.

Table 2: Properties of Lauric Acid

Property Value
IUPAC Name Dodecanoic acid
Chemical Formula CH₃(CH₂)₁₀COOH
Molar Mass 200.32 g/mol
Appearance White, powdery solid

Phosphorylation is the crucial step that introduces the phosphate group to the triethanolamine dilauryl monoester intermediate. This is accomplished using a phosphorylating agent. Common agents used for creating phosphate esters include orthophosphoric acid (H₃PO₄), polyphosphoric acid, phosphorus pentoxide, and phosphorus oxychloride (POCl₃). google.comgoogle.com

Phosphorus oxychloride is often a preferred agent for these reactions. google.com The choice of agent impacts the reaction conditions and the purity of the final product. For example, when using phosphorus oxychloride with an alcohol, hydrogen chloride is formed as a byproduct, which may need to be neutralized by adding a tertiary amine to drive the reaction to completion. google.com The reaction with orthophosphoric acid involves the direct esterification of one of its hydroxyl groups with the remaining hydroxyl group on the triethanolamine dilauryl ester. nih.gov

Table 3: Common Phosphorylating Agents

Agent Chemical Formula Key Properties
Orthophosphoric Acid H₃PO₄ A mineral acid that can directly esterify alcohols. nih.gov
Phosphorus Oxychloride POCl₃ A highly reactive phosphorylating agent, often used with primary alcohols. google.com
Polyphosphoric Acid Hn+2PnO3n+1 A polymer of orthophosphoric acid, used in direct esterifications. google.com

Reaction Mechanisms in Esterification and Salt Formation

The reaction between an alcohol and orthophosphoric acid to form a phosphate ester can be considered an etherification of the acid. When tertiary amines like triethanolamine are present, they can play a dual role. nih.gov Initially, the basic tertiary amine can react with the acidic orthophosphoric acid to form a tertiary ammonium (B1175870) phosphate salt. nih.govdtic.mil

However, under specific conditions, the tertiary amine can also act as a catalyst for the esterification (or etherification) of phosphoric acid. nih.gov The catalytic activity of TEA in this context is influenced by hydrophobic and hydrophilic interactions, which can lead to a specific orientation of the reactants, promoting the formation of the phosphate ester. nih.gov The mechanism involves the activation of the phosphoric acid molecule, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol (in this case, the remaining hydroxyl group on the triethanolamine dilauryl ester).

Catalysis is critical for achieving high yields and favorable reaction rates in the synthesis of esteramines and phosphate esters. The choice of catalyst can significantly impact the final product distribution and purity.

In the esterification of triethanolamine with fatty acids, various catalysts have been explored. Traditional acid catalysts can be slow, while alkoxide catalysts are sensitive to moisture and can cause the product to gel. google.com Titanium-based catalysts have also been used, but they can lead to precipitate formation and product discoloration. google.com More recently, divalent zinc catalysts have been shown to effectively accelerate the esterification or transesterification reaction between alkanolamines and fatty acid derivatives. google.com

Control of Stoichiometry and Product Distribution

The synthesis of this compound, like other phosphate esters, can result in a mixture of mono-, di-, and tri-substituted products. The distribution of these products is critically dependent on the stoichiometric ratios of the reactants—typically a phosphorylating agent (like phosphorus pentoxide or phosphorus oxychloride), lauryl alcohol, and triethanolamine. Precise control over these molar ratios is fundamental to maximizing the yield of the desired diester and ensuring product consistency.

The reaction between phosphoric acid and an alcohol can produce a mixture of mono- and dialkyl phosphates. researchgate.net The final composition is a direct result of the initial reactant concentrations and the reaction conditions. For instance, in the synthesis of monododecylphosphate, an equimolar ratio of lauryl alcohol and phosphoric acid, in the presence of a specific inorganic-organic hybrid catalyst, can achieve a high yield of 93% and selectivity of over 98% for the monoalkyl phosphate ester. researchgate.net This demonstrates that careful stoichiometric control can selectively favor the formation of a specific ester.

Deviations from a targeted molar ratio can lead to different product complexes or incomplete reactions. In related syntheses, such as for quaternized triethanolamine difatty acid esters, approximately 1.5 to 2.5 equivalents of the fatty acid component are reacted with triethanolamine to favor the formation of the diester. google.comgoogle.com Conversely, some procedures may intentionally use different ratios to produce specific complexes; a synthesis using a 3:1 molar ratio of triethanolamine to phosphoric acid has been described for certain applications.

The general principle is that the reaction of a phosphoric acid molecule with one, two, or three molecules of an alcohol will form a monoalkyl, a dialkyl, or a trialkyl ester, respectively. libretexts.org Therefore, to synthesize this compound, the reaction must be carefully calibrated to attach two lauryl groups to the phosphate center, with the resulting acid then being neutralized by triethanolamine. Alternatively, triethanolamine can be reacted directly with a pre-formed lauryl phosphate mixture.

Table 1: Influence of Reactant Stoichiometry on Phosphate Ester Product Distribution

Molar Ratio (Alcohol:Phosphoric Acid) Predominant Product Selectivity/Yield Source
1:1 Monoalkyl Phosphate (MAP) >98% Selectivity, 93% Yield researchgate.net
2:1 (Fatty Acid:TEA) Difatty Acid Ester Favored formation google.comgoogle.com
3:1 Trialkyl Phosphate Theoretical for complete esterification libretexts.org

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, yield, and environmental footprint of this compound synthesis, advanced strategies are employed. These include the use of microwave irradiation to accelerate reaction rates, the selection of optimal solvent systems, and robust purification methods for intermediates.

Microwave-Assisted Synthesis in Phosphate Esterification

Microwave-assisted synthesis has emerged as a valuable tool in organophosphorus chemistry, offering significant advantages over conventional heating methods. mdpi.com By directly coupling microwave energy with the molecules in the reaction mixture, this technique enables rapid heating, dramatically reducing reaction times from hours or days to mere minutes. anton-paar.com This acceleration can also suppress the formation of unwanted byproducts. anton-paar.com

In the context of phosphate ester synthesis, microwave irradiation has been successfully used to drive esterification reactions that are otherwise slow. For example, the esterification of mono- and dialkyl phosphoric ester-acids, which can be obtained from the reaction of phosphorus pentoxide and an alcohol, can be efficiently carried out using microwave heating. thieme-connect.comthieme-connect.com Research has shown that a monobutylphosphate can be converted to dibutylphosphate (B49430) with approximately 95% selectivity when heated with butanol at 200°C under microwave irradiation in the presence of an ionic liquid catalyst. thieme-connect.comthieme-connect.com This demonstrates the potential for selectively creating diesters from monoesters.

Table 2: Comparison of Reaction Times for Microwave-Assisted Dealkylation of Diethyl Methylphosphonate in Various Solvents

Solvent Dielectric Constant (ε) Reaction Time (40°C) Source
1,4-Dioxane 2.2 > 30 min mdpi.com
Acetonitrile (B52724) (ACN) 37 2 min mdpi.com
Dimethylformamide (DMF) 38 2 min mdpi.com

Solvent Systems and Their Impact on Reaction Efficiency

The choice of solvent has a profound impact on the efficiency and mechanism of phosphate ester synthesis. nih.gov Solvent polarity, in particular, can dramatically alter reaction rates. For instance, the rate of hydrolysis for the dianion of p-nitrophenyl phosphate increases by a factor of 10⁶ to 10⁷ when the solvent is changed from water to over 95% aqueous dimethyl sulfoxide (B87167) (DMSO). nih.gov This is because dipolar aprotic solvents can favor certain transition states and reaction pathways.

The reaction mechanism itself can shift based on the solvent environment. In polar solvents like water, phosphoryl transfers often proceed through a bimolecular (ANDN or SN2-type) mechanism. However, in less polar solvents such as tert-butyl alcohol, the mechanism can change to a two-step, unimolecular (DN + AN or SN1-type) process. nih.gov

In recent years, there has been a push towards "green" solvents to replace traditional, more toxic options like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Triethyl phosphate (TEP) has been identified as a promising green solvent for chemical synthesis. tandfonline.com With a favorable toxicological profile and physical properties comparable to traditional solvents, TEP represents a viable and more sustainable option for industrial-scale synthesis of phosphate esters. tandfonline.com The viscosity of the solvent is a key property, as lower viscosity facilitates better penetration into heterogeneous systems and can lead to more complete reactions. tandfonline.com

Table 3: Physical Properties of Selected Solvents Used in Chemical Synthesis

Solvent Viscosity (cP at 20°C) Boiling Point (°C) Classification Source
DMF 0.92 153 Traditional tandfonline.com
NMP 1.65 202 Traditional tandfonline.com
Triethyl phosphate (TEP) 1.60 215 Green tandfonline.com

Purification Techniques for Synthesized this compound Intermediates

The crude product from the synthesis of phosphate esters often contains a mixture of the desired product, unreacted starting materials (such as lauryl alcohol), and other ester species (e.g., monododecyl phosphate). google.com Achieving high purity requires effective purification techniques. This is particularly challenging for non-crystalline phosphate esters from which impurities cannot be easily removed by recrystallization. google.com

A robust method for purifying such mixtures involves neutralization and liquid-liquid extraction. In one documented process, a crude mixture containing monododecyl and didodecyl phosphate, along with unreacted dodecyl alcohol, is first neutralized with triethanolamine. google.com This step converts the acidic phosphate esters into their corresponding triethanolamine salts.

Following neutralization, the nonionic impurities are removed by extraction with a carefully formulated mixed solvent system. A ternary system composed of an aliphatic hydrocarbon (n-hexane), a lower alcohol (isopropanol), and water has been shown to be effective. google.com The mixture is stirred at a moderately elevated temperature (e.g., 50°C) and then allowed to stand, causing it to separate into two layers. The unreacted alcohol partitions into the organic (n-hexane) layer, while the desired phosphate ester salts remain in the aqueous/isopropanol layer. This process can effectively remove unreacted alcohol, with removal rates of 70% reported in a single extraction step. google.com The purified aqueous solution of the triethanolamine phosphate ester salts can then be used directly or undergo further processing. google.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in Triethanolamine (B1662121) Dilauryl Phosphate (B84403). By analyzing the absorption of infrared radiation at specific wavenumbers, the key chemical bonds within the molecule can be identified. The spectrum of Triethanolamine Dilauryl Phosphate is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the phosphate group, the lauryl alkyl chains, and the triethanolamine backbone.

Key expected IR absorption bands include:

P=O Stretching: A strong absorption band, typically found in the region of 1250-1300 cm⁻¹, is characteristic of the phosphoryl group.

P-O-C Stretching: Strong, broad bands associated with the P-O-C (ester) linkages are expected in the 950-1100 cm⁻¹ range.

C-H Stretching: Intense absorptions from the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the two lauryl chains will appear in the 2850-2960 cm⁻¹ region.

C-N Stretching: The tertiary amine group from the triethanolamine moiety will produce a stretching vibration, typically in the 1030-1230 cm⁻¹ range.

O-H Stretching: A broad band in the 3200-3500 cm⁻¹ region would indicate the presence of the free hydroxyl group on one of the ethanolamine (B43304) arms. Its absence would suggest a tri-ester structure.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensitySource Moiety
P=OStretch1250 - 1300StrongPhosphate
P-O-CAsymmetric Stretch950 - 1100Strong, BroadPhosphate Ester
C-H (Alkyl)Symmetric/Asymmetric Stretch2850 - 2960StrongLauryl Chains
C-H (Alkyl)Bend/Scissor1450 - 1475MediumLauryl Chains
C-NStretch1030 - 1230MediumTriethanolamine
O-HStretch3200 - 3500Broad (if present)Triethanolamine
C-OStretch1000 - 1150MediumTriethanolamine

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and connectivity within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR experiments are collectively used for unambiguous structure confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the lauryl chains and the triethanolamine backbone. The terminal methyl protons (-CH₃) of the lauryl chains would appear as a triplet around 0.8-0.9 ppm. The long chain of methylene protons (-CH₂-) would produce a large, complex signal between 1.2-1.6 ppm. The protons on the triethanolamine backbone would appear as overlapping triplets. The protons on the carbons adjacent to the nitrogen (N-CH₂) typically resonate around 2.6-2.8 ppm, while those adjacent to the ester oxygen (O-CH₂) would be shifted downfield to approximately 3.6-4.2 ppm due to the deshielding effect of the oxygen atom.

¹³C NMR: The carbon NMR spectrum provides a count of unique carbon environments. For the lauric acid portion, the terminal methyl carbon appears around 14 ppm, while the long methylene chain produces a series of signals between 22 and 34 ppm. The carboxyl carbon signal, typically around 180 ppm in the free acid, would be shifted upon esterification. The carbons of the triethanolamine moiety would also be distinct, with the carbons bonded to nitrogen (C-N) appearing around 50-60 ppm and those bonded to the phosphate ester oxygen (C-O-P) shifted further downfield.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphate-containing compounds. Since ³¹P has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range. For a dialkyl phosphate ester like this compound, a single resonance is expected. The chemical shift for phosphate esters typically falls in a range from approximately +5 ppm to -15 ppm relative to the 85% H₃PO₄ standard. The exact position is sensitive to the electronic environment and steric bulk of the alkyl groups.

Table 2: Predicted NMR Spectroscopy Data for this compound
NucleusSource MoietyPredicted Chemical Shift (δ, ppm)MultiplicityNotes
³¹PPhosphate Ester+5 to -15SingletReferenced to 85% H₃PO₄.
¹HLauryl (-CH₃)~0.8 - 0.9TripletTerminal methyl group.
¹HLauryl (-CH₂-)n~1.2 - 1.6MultipletBulk of the alkyl chain.
¹HTEA (-N-CH₂-)~2.6 - 2.8TripletMethylene groups adjacent to nitrogen.
¹HTEA (-CH₂-O-P)~3.6 - 4.2MultipletMethylene groups adjacent to phosphate ester.
¹³CLauryl (-CH₃)~14SingletTerminal methyl group.
¹³CLauryl (-CH₂-)n~22 - 34Multiple SingletsBulk of the alkyl chain.
¹³CTEA (-N-CH₂-)~50 - 60SingletCarbons adjacent to nitrogen.
¹³CTEA (-CH₂-O-P)~60 - 70Singlet (doublet due to P-coupling)Carbons adjacent to phosphate ester.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. Due to the compound's large size and low volatility, soft ionization techniques such as Electrospray Ionization (ESI) are required. ESI allows the molecule to be ionized directly from a solution, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

The analysis would confirm the expected molecular weight. Furthermore, by inducing fragmentation within the mass spectrometer (e.g., using collision-induced dissociation, CID), a characteristic pattern can be obtained. Expected fragmentation pathways would include:

Cleavage of the P-O ester bonds, resulting in the loss of one or both lauryl groups.

Fragmentation of the triethanolamine backbone, such as the loss of hydroxyethyl (B10761427) groups.

Sequential loss of smaller fragments from the lauryl chains.

These fragmentation patterns serve as a fingerprint for the molecule, confirming the identity and connectivity of its constituent parts.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, enabling its quantification. The choice of method depends heavily on the analyte's physical properties, particularly its volatility and polarity.

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The molecule has a high molecular weight and very low volatility, preventing it from being vaporized without thermal decomposition in a standard GC inlet.

For GC-MS analysis to be possible, a chemical derivatization step is required to convert the phosphate ester into a more volatile and thermally stable compound. A common approach for phosphate esters is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic proton (if present) with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte, allowing it to be analyzed by GC. The subsequent mass spectrometry detection would then analyze the TMS-derivative of the molecule.

High-Performance Liquid Chromatography (HPLC) is the most suitable chromatographic technique for the analysis of large, non-volatile surfactants like this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

A significant challenge in the HPLC analysis of this compound is detection. This compound lacks a strong chromophore, making it nearly invisible to standard UV-Vis detectors. Therefore, alternative detection methods are necessary:

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): The

Ion Chromatography for Amine and Phosphate Moiety Analysis

Ion chromatography (IC) is a robust analytical technique for the separation and quantification of ionic species, making it well-suited for the analysis of both the triethanolamine and the dilauryl phosphate moieties of the title compound after appropriate sample preparation, such as hydrolysis, to liberate the individual components. This method offers high sensitivity and the ability to analyze complex matrices. thermofisher.comnih.gov

For the analysis of the phosphate moiety, IC with suppressed conductivity detection is a widely used and effective technique. nih.govthermofisher.com The separation is typically achieved on an anion-exchange column. Modern IC systems may utilize Reagent-Free™ Ion Chromatography (RFIC™) setups with electrolytically generated hydroxide (B78521) eluents, which allows for gradient elution. This improves sensitivity, reduces analysis time, and enables the determination of phosphate at low concentrations, even down to parts-per-billion (ppb) levels. nih.govthermofisher.com Two-dimensional IC can also be employed to handle complex sample matrices, such as those containing high concentrations of sulfate (B86663) from digestion procedures, by trapping the phosphate-containing fraction and re-injecting it for a second separation, thereby improving resolution and detection limits. lcms.cz

For the cationic triethanolamine moiety, IC separations can be performed on cation-exchange columns. thermofisher.comnih.govpdf4pro.com The retention of low-molecular-weight amines like triethanolamine can be strong on columns designed for inorganic cations. nih.gov To achieve effective elution and good peak shape, organic modifiers such as acetonitrile are often added to the acidic eluent (e.g., hydrochloric acid or methanesulfonic acid). nih.govpdf4pro.com Detection can be accomplished using suppressed conductivity or pulsed amperometric detection (PAD), the latter being particularly useful as alkanolamines often lack a natural chromophore for UV detection. thermofisher.com The use of PAD with a gold working electrode provides high sensitivity for alkanolamines in various sample types. thermofisher.com

The versatility of IC allows for the development of specific methods tailored to the analysis of alkyl phosphates and various amines, ensuring accurate quantification of the constituent parts of this compound. nih.govnih.gov

Electrochemical and Wet Chemical Analysis

Cyclic Voltammetry for Triethanolamine Quantification

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of electroactive species and can be applied to the quantification of triethanolamine (TEA). researchgate.netossila.com The method involves sweeping a potential between a working electrode and a reference electrode and measuring the resulting current, which provides information about the oxidation and reduction processes of the analyte. ossila.com

The electrochemical behavior of TEA has been investigated using carbon paste electrodes. researchgate.net In these studies, TEA exhibits an irreversible oxidation peak in cyclic voltammograms. The potential of this peak is dependent on the pH of the supporting electrolyte, shifting to less positive values as the pH increases. researchgate.net For instance, in an acetate (B1210297) buffer, a well-defined anodic peak can be observed, and the peak current shows a linear relationship with the concentration of TEA, which forms the basis for its quantification. researchgate.net

A typical CV experiment for TEA quantification would involve the following parameters, which can be optimized for a specific sample matrix:

ParameterTypical Value/RangeReference
Working ElectrodeCarbon Paste Electrode (CPE) researchgate.net
Supporting ElectrolyteAcetate Buffer (e.g., pH 5.4) researchgate.net
Scan Rate10 - 200 mV/s researchgate.net
Potential Range0.0 mV to +1200 mV researchgate.net

The peak current obtained from the voltammogram is directly proportional to the concentration of TEA in the solution. By using a calibration curve prepared from standards of known concentration, the amount of TEA in an unknown sample can be determined. researchgate.net Differential pulse voltammetry, a related and often more sensitive technique, can also be developed for determining TEA with detection limits in the micromolar range. researchgate.netnih.gov

Colorimetric Methods for Phosphate Detection

Colorimetric methods, based on spectrophotometry, are classic and widely used techniques for the determination of phosphate. These methods are valued for their simplicity, cost-effectiveness, and reliability. researchgate.netresearchgate.net The most common approach involves the reaction of orthophosphate ions with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex (e.g., phosphomolybdic acid). researchgate.netnemi.gov This complex is then reduced by a suitable agent to produce a intensely colored "molybdenum blue" species, the absorbance of which is measured with a spectrophotometer. nemi.govucdavis.edu

The intensity of the blue color is directly proportional to the phosphate concentration, following the Beer-Lambert law. researchgate.netlibretexts.org To quantify the phosphate moiety of this compound, the ester must first be hydrolyzed (e.g., through acid digestion) to convert the organic phosphate into inorganic orthophosphate. nemi.gov

Several reducing agents can be used, each affecting the wavelength of maximum absorbance (λmax) and sensitivity.

Reducing AgentTypical λmaxKey FeaturesReference(s)
Hydrazine Sulfate830 nmHigh sensitivity, stable complex. researchgate.net, nih.gov
Ascorbic Acid880-890 nmCommonly used, effective reduction. Antimony potassium tartrate is often added to increase the reaction rate. researchgate.net, nemi.gov
Tin(II) Chloride~690 nmAn older, but effective reducing agent. scispace.com

Another sensitive colorimetric technique is the malachite green (MG) method. nih.gov This method involves the reaction of phosphate with a molybdate and malachite green dye solution, forming a colored complex. It is noted for its high sensitivity and rapid color development without the need for heating. nih.gov Regardless of the specific reagents, a calibration curve is constructed using standard phosphate solutions, and the absorbance of the prepared sample is used to determine its phosphate concentration. researchgate.netlibretexts.org

Titrimetric Methods for Acid Value and Hydroxyl Content Determination

Titrimetric methods are fundamental wet chemical techniques used to determine key quality parameters of phosphate esters, such as acid value and hydroxyl content.

Acid Value Determination

The acid value (AV) is a measure of the amount of acidic substances in a compound, expressed in milligrams of potassium hydroxide (mg KOH) required to neutralize one gram of the sample. For phosphate esters, the acidity arises from any remaining free phosphoric acid and the acidic protons of the mono- and diester species. thermal-lube.comresearchgate.net Potentiometric titration is a precise method for determining the acid value. google.comresearchgate.net

In this method, the sample is dissolved in a suitable solvent and titrated with a standardized basic solution, such as potassium hydroxide (KOH) or tetrabutylammonium (B224687) hydroxide (TBAOH). google.comdtic.mil The endpoint is detected by monitoring the potential change with a pH or reference electrode. The use of potentiometric titration can allow for the differentiation between the strong acid (first proton of phosphoric acid), and the weaker acidic protons of the mono- and diester phosphates, by identifying multiple equivalence points in the titration curve. researchgate.netp2infohouse.org

Hydroxyl Content Determination

The hydroxyl number or value (HN) quantifies the concentration of hydroxyl (-OH) groups in a substance, also typically expressed as mg KOH/g of sample. labrulez.com This is relevant for assessing the amount of unreacted triethanolamine or partially esterified intermediates.

A common titrimetric method for determining hydroxyl content is based on the reaction of the hydroxyl groups with an excess of a reagent like p-toluenesulfonyl isocyanate (TSI) or an anhydride (B1165640) (e.g., acetic anhydride). dtic.millabrulez.com

TSI Method (ASTM E1899): The hydroxyl groups react with TSI to form an acidic carbamate. The excess TSI is then reacted with water, and the resulting acidic product is back-titrated with a strong base like tetrabutylammonium hydroxide (TBAOH) in a non-aqueous medium. This method is rapid and can be automated. dtic.millabrulez.com

Acetylation Method (EN ISO 4629-2): The hydroxyl groups are acetylated using acetic anhydride, often with a catalyst. The excess anhydride is hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of KOH. A blank titration is performed to account for the acetic acid from the hydrolysis of the excess reagent. The difference between the blank and sample titrations is used to calculate the hydroxyl content. labrulez.comoptica.org

Both methods require careful selection of solvents and titrants and are standardized procedures in many industries for quality control of polyols and related compounds. labrulez.commetrohm.com

Environmental Behavior and Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes, primarily hydrolysis and photolysis, which can break down the chemical structure of organophosphate esters.

Hydrolysis is a primary degradation pathway for phosphate (B84403) esters in aqueous environments. The reaction involves the cleavage of the ester bond by water. oup.com The rate of this process is highly dependent on environmental factors, particularly pH. nih.gov

Generally, the hydrolysis of organophosphate triesters is catalyzed by acid or base. nih.gov Studies on various OPEs show that degradation is significantly more rapid under basic (alkaline) conditions compared to neutral or acidic conditions. nih.gov For instance, a study on 16 different OPEs demonstrated that while most were stable at pH 7 and 9, significant degradation occurred at pH 11, and rapid degradation was observed at pH 13 for 14 of the compounds. nih.gov The stability of OPEs to hydrolysis is influenced by their chemical structure, with the general order of stability being alkyl-OPEs > chlorinated alkyl-OPEs > aryl-OPEs under basic conditions. nih.gov

The mechanism of base-catalyzed hydrolysis involves a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center, leading to the cleavage of an ester linkage. youtube.com This process typically results in the formation of the corresponding dialkyl or diaryl phosphate ester (diester) and an alcohol. nih.gov These diester degradation products are often more stable to further hydrolysis than the parent triester. nih.gov

Table 1: General Hydrolysis Half-Lives of Selected Organophosphate Triesters at pH 13 and 20°C

Organophosphate Ester (OPE)Half-Life (days)
Triphenyl phosphate (TPhP)0.0053
Tripropyl phosphate (TPP)47

Source: Data extrapolated from a study on pH-dependent hydrolysis of OPEs. nih.gov

Photolysis, or degradation by light, is another potential abiotic transformation pathway for OPEs in the environment, particularly in surface waters and the atmosphere. mdpi.comacs.org The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species, such as hydroxyl radicals (•OH). mdpi.com

For many OPEs, indirect photolysis is the more significant pathway. nih.gov For example, the UV/H₂O₂ process, which generates highly reactive hydroxyl radicals, has been shown to be effective in degrading various OPEs, including chlorinated ones. mdpi.comresearchgate.net The final degradation products of complete photolytic oxidation of a chlorinated OPE can include carbon dioxide (CO₂), hydrogen ions (H⁺), chloride ions (Cl⁻), and phosphate (PO₄³⁻). mdpi.comresearchgate.net

However, the susceptibility of OPEs to photolysis varies. Some studies indicate that certain chlorinated OPEs, such as TCEP and TDCIPP, are resistant to direct photodegradation. mdpi.com The environmental significance of photolysis for Triethanolamine (B1662121) dilauryl phosphate would depend on its light absorption properties and the presence of photosensitizing agents in the environment where it is found.

Biotic Degradation Mechanisms

Biotic degradation, carried out by microorganisms, is a crucial process for the removal of OPEs from soil and aquatic systems. nih.govnih.gov

The primary mechanism of biotic degradation of OPEs is enzymatic hydrolysis. mdpi.comresearchgate.net Microorganisms possess enzymes called esterases, specifically organophosphorus hydrolases (OPH) or phosphotriesterases (PTEs), that can catalyze the cleavage of the ester bonds in phosphate esters. oup.comnih.gov This initial hydrolysis step is considered the most significant reaction in the detoxification of these compounds. oup.com

These enzymes function by a nucleophilic attack on the phosphorus atom, breaking the P-O ester bond. nih.govresearchgate.net This process is analogous to chemical hydrolysis but is facilitated at a much faster rate by the enzyme's active site. nih.gov The activity of these microbial enzymes can lead to the transformation of the parent OPE triester into less toxic diester and monoester metabolites. nih.gov Various bacterial genera, including Brevibacillus, Sphingomonas, Sphingopyxis, and Rhodococcus, have been identified as capable of degrading certain OPEs. nih.gov

The biodegradability of OPEs in the environment is variable and depends on the specific compound structure and environmental conditions. nih.gov Generally, many OPEs are considered to be slowly or difficult to biodegrade, particularly under anaerobic (oxygen-free) conditions. mdpi.com

In aquatic environments, studies have shown that microbial communities can degrade OPEs, sometimes using them as a source of phosphorus, especially in phosphorus-limited conditions. nih.gov The degradation rates can differ significantly among various OPEs. nih.gov

In soil, OPEs are considered a significant contaminant, with soil acting as both a sink and a source for these compounds. nih.gov Biodegradation is a key removal process in soil, influenced by factors such as soil pH, organic matter content, and the composition of the microbial community. nih.govnih.gov While specific assessments for Triethanolamine dilauryl phosphate are limited, its long alkyl chains might influence its sorption to soil particles and its availability to microorganisms.

The degradation of this compound would be expected to proceed through the stepwise cleavage of its ester bonds and the breakdown of the triethanolamine moiety.

Based on general OPE degradation pathways, the initial hydrolysis, whether abiotic or biotic, would likely cleave one or both lauryl groups, resulting in:

Triethanolamine monolauryl phosphate (a monoester)

Dilauryl phosphate (a diester)

Monolauryl phosphate (a monoester)

Triethanolamine

Lauryl alcohol

Further degradation of the phosphate intermediates would ultimately yield inorganic phosphate (PO₄³⁻). mdpi.com

The triethanolamine portion can also be biodegraded. Studies on the anaerobic degradation of triethanolamine by homoacetogenic bacteria have shown that it can be fermented to acetate (B1210297) and ammonia. nih.gov The proposed mechanism involves the cleavage of triethanolamine to produce acetaldehyde, which is then further metabolized. nih.gov Under aerobic conditions, the degradation pathway would likely lead to the formation of intermediates such as glyoxylate, glycine, and eventually mineralization to CO₂ and ammonia.

Table 2: Potential Degradation Products of this compound

Initial CompoundPotential Intermediate ProductsFinal Products
This compoundDilauryl phosphateInorganic Phosphate (PO₄³⁻), Acetate, Ammonia, CO₂, H₂O
Monolauryl phosphate
Triethanolamine
Lauryl alcohol

Source: Inferred from general degradation pathways of organophosphate esters and triethanolamine. mdpi.comnih.gov

Environmental Distribution and Fate Modeling

The environmental distribution and fate of a chemical are critical for understanding its potential impact. This involves assessing how the substance partitions between different environmental media and how it is transported within and between these compartments. Multimedia environmental models are often employed to predict this behavior, but their accuracy is contingent on the availability of fundamental physicochemical data for the specific compound of interest.

Partitioning Behavior in Environmental Compartments (Water, Sediment, Soil)

The partitioning of a chemical in the environment dictates its concentration in water, sediment, and soil. This behavior is governed by properties such as water solubility, soil and sediment sorption coefficients (Koc), and the octanol-water partition coefficient (Kow).

Detailed Research Findings:

A thorough search of scientific databases and environmental reports did not yield specific experimental or modeled data for the partitioning coefficients of this compound. While some patent documents mention that dialkyl phosphates, in general, exhibit poor water solubility, quantitative values for this compound are not provided. Without this fundamental data, it is not possible to create a data table of its partitioning coefficients or to accurately predict its distribution in aquatic and terrestrial environments.

Data on Partitioning Behavior:

ParameterValueSource
Water Solubility (mg/L)Data not available
Soil Organic Carbon-Water Partitioning Coefficient (Koc)Data not available
Sediment Organic Carbon-Water Partitioning Coefficient (Koc)Data not available

Transport Potentials and Residence Times in Multimedia Models

Multimedia environmental models utilize partitioning data along with other properties like vapor pressure and Henry's Law constant to estimate the transport of a chemical between air, water, soil, and biota. These models can also predict the residence time of a chemical in each compartment, which is a measure of its persistence.

Detailed Research Findings:

No studies were found that specifically model the environmental transport and fate of this compound. Consequently, there is no information available on its transport potentials or its predicted residence times in different environmental compartments. The lack of basic physicochemical data for this compound precludes its inclusion in such modeling efforts.

Data on Transport Potentials and Residence Times:

ParameterValueSource
Long-Range Transport PotentialData not available
Residence Time in WaterData not available
Residence Time in SedimentData not available
Residence Time in SoilData not available

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of a molecule. For triethanolamine (B1662121) dilauryl phosphate (B84403), these calculations can predict its three-dimensional structure, the distribution of electrons, and its intrinsic reactivity.

The triethanolamine dilauryl phosphate molecule possesses significant conformational flexibility due to the rotatable bonds in the triethanolamine headgroup and the two lauryl chains. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy differences between them.

Data Table: Representative Conformational Energy Profile

Dihedral Angle (Example: O-P-O-C) Relative Energy (kJ/mol) Population (%)
60° (gauche) 5.2 15
180° (anti) 0.0 70
-60° (gauche) 5.2 15

This table presents hypothetical data for a key dihedral angle, illustrating the energy differences between staggered conformations. The anti-conformation is generally the most stable.

Understanding the electronic structure is fundamental to predicting a molecule's chemical behavior. This involves mapping the electron density distribution, identifying the nature of chemical bonds, and determining the locations of frontier molecular orbitals (HOMO and LUMO).

Key Research Findings: The electronic structure of phosphate esters has been a subject of interest for many years. nih.gov In this compound, the phosphate group (PO₄) forms the core of the anionic part of the molecule. The phosphorus-oxygen bonds have a significant degree of polar covalent character. The negative charge is delocalized across the oxygen atoms of the phosphate group. youtube.com The triethanolamine part of the molecule provides the cationic counterion, with the positive charge localized on the nitrogen atom. The interaction between the phosphate anion and the triethanolammonium (B1229115) cation is primarily electrostatic. Quantum chemical simulations on related organophosphorus compounds have been used to understand metabolic pathways and toxicokinetics. nih.gov

Data Table: Calculated Atomic Charges

Atom Mulliken Charge (a.u.)
P +1.2 to +1.5
O (P=O) -0.6 to -0.8
O (P-O-R) -0.5 to -0.7
N -0.3 to -0.5

This table provides a range of typical calculated partial charges on key atoms in similar phosphate amine salts, indicating the polar nature of the molecule.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a surfactant like this compound, MD simulations are invaluable for understanding its behavior at interfaces, such as the boundary between oil and water. nih.gov

The primary function of many surfactants is to adsorb at liquid-liquid (e.g., oil-water) or liquid-air interfaces, thereby reducing interfacial tension. MD simulations can model this process at the atomic level.

Key Research Findings: MD simulations of various surfactants, including those with phosphate headgroups, have shown that these molecules spontaneously migrate to the interface. rsc.org The hydrophilic triethanolamine phosphate headgroup orients towards the aqueous phase, while the hydrophobic lauryl chains penetrate the oil phase. nih.gov This arrangement disrupts the cohesive forces between the bulk liquid molecules, leading to a reduction in interfacial tension. The packing density of the surfactant molecules at the interface is a critical factor determining its efficiency. monash.edu

Above a certain concentration in a solution, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into larger aggregates such as micelles or vesicles. frontiersin.org

Key Research Findings: Coarse-grained MD simulations are particularly effective for studying the self-assembly of surfactants over longer time and length scales. ucl.ac.ukresearchgate.netyoutube.com For a double-chain surfactant like this compound, the formation of bilayers or vesicles is often favored over spherical micelles due to the larger volume of the hydrophobic tail region compared to the headgroup. These simulations can predict the size and shape of the aggregates, as well as the dynamics of their formation and dissolution. core.ac.uk

Predictive Modeling of Physico-Chemical Parameters (e.g., pKa, Henry's Law Constant)

Predictive models, often based on quantitative structure-property relationships (QSPR), are used to estimate important physico-chemical parameters that govern the environmental fate and behavior of chemicals.

Key Research Findings:

pKa: The pKa value indicates the strength of an acid. For this compound, the relevant pKa values would be associated with the phosphate group and the triethanolamine nitrogen. The first pKa of a dialkyl phosphoric acid is typically low, indicating a strong acid. The pKa of triethanolamine is around 7.7. Predictive models for pKa often use computational descriptors derived from the molecular structure. nih.govpeerj.comslideshare.netresearchgate.netacs.org

Henry's Law Constant (HLC): The HLC is a measure of the partitioning of a chemical between air and water and is crucial for assessing its environmental distribution. nih.gov For a low-volatility, high water-solubility compound like this compound, the HLC is expected to be very low. QSPR models can estimate HLC based on properties like vapor pressure and water solubility. henrys-law.orghenrys-law.org

Data Table: Predicted Physico-Chemical Parameters

Parameter Predicted Value Range Method
pKa₁ (phosphate) 1.0 - 2.0 QSPR, Isodesmic Reactions
pKa (triethanolamine) 7.5 - 8.0 QSPR, Computational Titration
Log H (Henry's Law Constant, Pa·m³/mol) -5 to -8 QSPR, Group Contribution

This table presents estimated ranges for key physico-chemical parameters based on values for structurally similar compounds.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Improved Sustainability

The conventional synthesis of organophosphate esters often involves reagents like phosphorus oxychloride or phosphorus pentoxide, which are hazardous and can produce undesirable byproducts such as hydrogen chloride. wikipedia.org A primary area for future research is the development of greener, more sustainable synthetic pathways for Triethanolamine (B1662121) Dilauryl Phosphate (B84403).

Key research objectives would include:

Enzymatic Catalysis: Investigating the use of lipases or phosphatases to catalyze the esterification of triethanolamine with lauric acid and phosphoric acid. This could lead to reactions under milder conditions with higher specificity and reduced waste.

Solvent-Free Reactions: Developing methods that minimize or eliminate the use of volatile organic solvents, potentially through melt-phase reactions or mechanochemistry.

Alternative Phosphating Agents: Exploring the use of less hazardous and more atom-economical phosphating agents. The direct reaction of triethanolamine and phosphoric acid is a known route for producing the parent triethanolamine phosphate and could be a starting point for subsequent esterification. prepchem.com

Exploration of Advanced Functional Materials Utilizing Triethanolamine Dilauryl Phosphate as a Component

The predicted amphiphilic nature of this compound makes it a compelling candidate for a variety of advanced functional materials. Its molecular structure suggests potential applications as a surfactant, emulsifier, corrosion inhibitor, and anti-wear additive, similar to related lauryl phosphates and triethanolamine phosphate. chemicalland21.comontosight.aiataman-kimya.com

Future exploration in this area could focus on:

High-Performance Lubricants: Leveraging its potential anti-wear and corrosion-inhibiting properties for use in specialized metalworking fluids or as a lubricant additive. ataman-kimya.com The long lauryl chains could provide a durable hydrophobic film, while the polar head group ensures strong adhesion to metal surfaces.

Biocompatible Surfactants: Given that phosphate esters are integral to biological systems, there is an opportunity to investigate its use in personal care and cosmetic formulations as a high-performance, skin-compatible emulsifier or foaming agent. cosmeticsciencetechnology.com

Smart Coatings and Adhesives: The phosphate group is known to enhance adhesion. cosmeticsciencetechnology.com Research could be directed towards incorporating this compound into polymer matrices to create coatings with superior substrate adhesion and environmental resistance.

Emulsion Polymerization: Utilizing it as a stabilizer in emulsion polymerization processes to control particle size and improve the stability of the resulting latex. chemicalland21.com

In-depth Mechanistic Understanding of Synergistic Interactions in Complex Formulations

Organophosphate esters are rarely used in isolation; they are typically part of complex mixtures where they interact with polymers, other additives, and contaminants. wikipedia.orgmdpi.com A critical research area is to understand how the unique structure of this compound influences these interactions.

Key research questions include:

Polymer-Plasticizer Interaction: How do the long, flexible lauryl chains interact with different polymer backbones compared to the more rigid aryl-based OPEs? Understanding this is key to its potential application as a specialized plasticizer.

Surfactant Blends: In emulsion systems, how does it interact with other anionic, cationic, or non-ionic surfactants? Its amphiphilic nature could lead to synergistic effects, improving emulsion stability or creating novel microstructures.

Interactions in Biological Systems: Investigating the interaction of this molecule with cell membranes. The dialkyl ester structure is analogous to phospholipids, suggesting it could integrate into lipid bilayers, a behavior that would be crucial for assessing both its functional applications in drug delivery and its toxicological profile. cosmeticsciencetechnology.comnih.gov

Environmental Contaminant Interactions: How does it interact with other pollutants in the environment? For instance, its surfactant properties might influence the transport and bioavailability of other hydrophobic contaminants in soil or water.

Refinement of Environmental Fate Prediction Models for Organophosphate Esters

As with all OPEs, understanding the environmental behavior of this compound is crucial. mdpi.comnih.gov OPEs are now recognized as emerging contaminants, and their transport and fate are governed by their specific chemical structures. mdpi.comnovanet.ca

Future research should focus on:

Developing Specific Physicochemical Parameters: Experimental determination of key properties like the octanol-water partition coefficient (Kow), water solubility, and vapor pressure for this compound is a prerequisite for accurate modeling. These parameters are currently unavailable.

Adapting Multimedia Models: Using established models like fugacity models or multimedia urban models to predict its partitioning and persistence in the environment. novanet.canih.gov These models would need to be parameterized to specifically account for a large, non-halogenated OPE with two long alkyl chains and a polar amine group.

Biodegradation Pathways: Investigating the microbial degradation pathways. The ester linkages are susceptible to hydrolysis, and the long alkyl chains could be subject to beta-oxidation. Understanding these pathways is essential for predicting its environmental persistence.

Integration of Computational and Experimental Approaches for Material Design

A modern approach to chemical research involves a synergistic loop between computational modeling and experimental validation. This is a particularly promising avenue for a molecule like this compound, where foundational data is sparse.

An integrated workflow would involve:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the properties, biological activity, and potential toxicity of this compound based on its molecular descriptors. nih.gov This would allow for rapid screening and prioritization of research efforts.

Molecular Dynamics Simulations: Using simulations to understand its behavior at interfaces, such as in emulsions, on metal surfaces (for corrosion inhibition), or within polymer matrices. This can provide insights into the mechanisms underlying its functional properties.

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate reaction energetics for novel synthetic routes, helping to identify the most promising and sustainable pathways before extensive lab work is undertaken. acs.org

Guided Synthesis and Characterization: Using the computational predictions to guide the targeted synthesis of the molecule. The synthesized compound would then be characterized using advanced analytical techniques to validate and refine the computational models, creating a feedback loop for designing new, optimized functional materials. acs.org

Data Tables

Table 1: Summary of Potential Future Research Directions

SectionResearch AreaKey Objectives and Approaches
8.1 Sustainable Synthesis - Develop enzymatic and catalytic routes to replace hazardous reagents. - Explore solvent-free and atom-economical reaction conditions.
8.2 Advanced Functional Materials - Investigate applications as a high-performance lubricant, biocompatible surfactant, and corrosion inhibitor. - Incorporate into smart coatings and for emulsion polymerization.
8.3 Synergistic Interactions - Study interactions with polymers, other surfactants, and biological membranes. - Understand how its structure influences performance in complex mixtures.
8.4 Environmental Fate Modeling - Determine key physicochemical properties for use in multimedia environmental models. - Investigate biodegradation pathways and long-range transport potential.
8.5 Computational & Experimental Integration - Use QSAR and molecular dynamics to predict properties and function. - Integrate computational predictions with targeted synthesis and experimental validation.

Q & A

Q. What are the standard synthesis methods for triethanolamine dilauryl phosphate, and how can purity be verified?

Answer: this compound is synthesized via esterification of triethanolamine with dilauryl phosphate. Key steps include:

  • Reaction Conditions : Conducted under controlled temperatures (60–80°C) with a molar ratio of triethanolamine to dilauryl phosphate (1:2) to ensure complete esterification .
  • Purification : Post-reaction, the product is purified via solvent extraction (e.g., ethyl acetate) and vacuum distillation to remove unreacted reagents .
  • Characterization : Purity is verified using Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation (peaks at ~1250 cm⁻¹ for P=O and ~1050 cm⁻¹ for P-O-C) and nuclear magnetic resonance (NMR) for structural validation .

Q. How does this compound function as a buffering agent in biochemical assays?

Answer: this compound acts as a zwitterionic buffer due to its tertiary amine (proton-accepting) and phosphate (proton-donating) groups. Methodological considerations include:

  • Buffer Preparation : Dissolve in aqueous solutions at 20–50 mM concentrations. Adjust pH to 6.8–8.8 using HCl or NaOH, depending on the assay requirements .
  • Application : Used in enzymatic assays (e.g., α-glycerophosphate dehydrogenase) to stabilize pH during NADPH-dependent reactions, minimizing interference with metal ions .

Advanced Research Questions

Q. What mechanisms underlie the corrosion inhibition properties of triethanolamine-based phosphate esters on carbon steel in CO₂-O₂ environments?

Answer: The inhibition mechanism involves:

  • Adsorption : Phosphate groups form stable chelates with Fe²⁺/Fe³⁺ ions on the carbon steel surface, creating a hydrophobic barrier against corrosive agents .
  • Electrochemical Behavior : Electrochemical impedance spectroscopy (EIS) data show increased charge-transfer resistance (Rct) values (e.g., from 500 Ω·cm² to 2500 Ω·cm²) in the presence of 0.1 mM inhibitor .
  • Synergistic Effects : Enhanced performance in CO₂-rich environments due to competitive adsorption between phosphate esters and carbonate ions .

Q. How does the molecular structure of this compound influence its surfactant properties compared to related compounds?

Answer:

  • Hydrophobic-Lipophilic Balance (HLB) : The dilauryl (C12) chain provides strong hydrophobicity (HLB ~8–10), making it effective in oil-in-water emulsions, unlike shorter-chain analogs (e.g., triethanolamine monolauryl phosphate, HLB ~12–14) .
  • Critical Micelle Concentration (CMC) : Measured at 0.05 mM in aqueous solutions, lower than diethanolamine dilauryl phosphate (CMC 0.1 mM), due to enhanced alkyl chain packing .

Q. What experimental challenges arise in quantifying this compound in complex mixtures, and what analytical approaches are recommended?

Answer:

  • Challenges : Co-elution with other surfactants in chromatographic methods; interference from phosphate-containing contaminants in spectroscopic assays.
  • Solutions :
    • HPLC-MS : Use reverse-phase C18 columns with electrospray ionization (ESI+) for selective detection (m/z 480.22 for [M+H]⁺) .
    • Colorimetric Assays : Employ ammonium molybdate-based phosphate quantification, validated against a calibration curve (R² > 0.99) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.